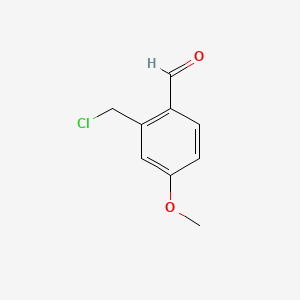

p-ANISALDEHYDE, 2-CHLOROMETHYL-

Description

Structure

3D Structure

Properties

CAS No. |

73637-11-3 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-(chloromethyl)-4-methoxybenzaldehyde |

InChI |

InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,5H2,1H3 |

InChI Key |

DEXGMTXIQSLNNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl P Anisaldehyde and Its Precursors/derivatives

Direct Synthetic Routes to 2-Chloromethyl-p-anisaldehyde Analogues

The introduction of a chloromethyl group onto an anisaldehyde framework is a key transformation in the synthesis of 2-Chloromethyl-p-anisaldehyde and its analogues. This is typically achieved through electrophilic aromatic substitution, where the aromatic ring of the anisole (B1667542) derivative attacks an electrophilic formaldehyde (B43269) equivalent.

Chloromethylation Strategies

Chloromethylation of aromatic compounds, a classic reaction known as the Blanc-Quelet reaction, involves the introduction of a chloromethyl group (-CH2Cl) onto an aromatic ring. mdpi.com This reaction is of significant industrial importance as the resulting chloromethylated products are versatile intermediates in the synthesis of various fine chemicals and pharmaceuticals.

Acid catalysis is fundamental to the chloromethylation of anisaldehyde and its derivatives. Protic acids, such as hydrochloric acid and sulfuric acid, play a crucial role in activating the formaldehyde source, typically paraformaldehyde, to generate the reactive electrophilic species. sciencemadness.org In the presence of a strong acid, formaldehyde is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the electron-rich aromatic ring of the anisaldehyde derivative. rsc.org

One documented procedure for the synthesis of 3-Chloromethyl-4-methoxybenzaldehyde involves stirring anisaldehyde with paraformaldehyde in concentrated hydrochloric acid at elevated temperatures. ethz.ch This method highlights the direct use of a strong protic acid to facilitate the chloromethylation process.

The combination of paraformaldehyde and hydrogen chloride is a common and effective reagent system for chloromethylation. google.com Paraformaldehyde serves as a solid, stable source of formaldehyde, which depolymerizes in the acidic reaction medium to generate the monomeric form necessary for the reaction. Hydrogen chloride, often introduced as a gas or used as a concentrated aqueous solution, serves as both the acid catalyst and the source of the chloride ion. sciencemadness.org

The reaction of anisaldehyde with paraformaldehyde in concentrated hydrochloric acid, heated to 80-90°C, yields 3-Chloromethyl-4-methoxybenzaldehyde. ethz.ch In this process, the reaction mixture is typically stirred for several hours to ensure complete conversion. The product can then be isolated by separating the organic layer from the aqueous layer.

To enhance the electrophilicity of the formaldehyde species and accelerate the reaction rate, Lewis acids are frequently employed as catalysts. google.com Zinc chloride (ZnCl2) is a commonly used Lewis acid in Blanc-Quelet reactions. sciencemadness.org Other Lewis acids such as aluminum chloride (AlCl3) and tin(IV) chloride (SnCl4) have also been utilized. researchgate.net The Lewis acid coordinates to the oxygen atom of the protonated formaldehyde, further increasing its electrophilic character and facilitating the attack by the aromatic ring. The general mechanism involves the formation of a carbocationic intermediate which is then attacked by the aromatic π-electrons.

The following table summarizes various chloromethylation strategies for anisaldehyde and related compounds:

| Starting Material | Reagents | Catalyst | Product | Yield (%) | Reference |

| Anisaldehyde | Paraformaldehyde, Concentrated HCl | - | 3-Chloromethyl-4-methoxybenzaldehyde | 69 | ethz.ch |

| p-Hydroxybenzaldehyde | Paraformaldehyde, Concentrated HCl | - | 3-Chloromethyl-4-hydroxybenzaldehyde | 69 | ethz.ch |

| Benzene (B151609) | Paraformaldehyde, HCl (gas) | ZnCl2 | Benzyl (B1604629) chloride | - | sciencemadness.org |

| Methoxybenzene | Formaldehyde, HCl | Titanium tetrachloride | 4-Methoxybenzyl chloride | High | researchgate.net |

Table 1: Summary of Chloromethylation Reactions

Approaches Involving Methyl-phenoxide and Subsequent Chloromethylation

An alternative strategy for the synthesis of p-anisaldehyde, which involves a chloromethylated intermediate, starts with methyl-phenoxide (anisole). This method proceeds via the chloromethylation of anisole to form p-methoxybenzyl chloride, which is then oxidized to p-anisaldehyde.

In this two-step process, anisole is first subjected to chloromethylation. This is achieved by reacting anisole with formalin (an aqueous solution of formaldehyde) and hydrogen chloride gas in the presence of an organic solvent. The reaction is typically carried out at a controlled temperature, for instance between 8-12°C, to minimize the formation of byproducts. The resulting p-methoxybenzyl chloride is then oxidized using a suitable oxidizing agent, such as urotropine in ethanol, to yield p-anisaldehyde. This method is reported to produce high-quality p-anisaldehyde with a total reaction yield of 70-80%.

Synthesis of p-Anisaldehyde as a Key Intermediate

p-Anisaldehyde is a crucial intermediate in various chemical syntheses, including the potential production of its chloromethylated derivatives. The commercial preparation of p-anisaldehyde is primarily achieved through the oxidation of 4-methoxytoluene (p-cresyl methyl ether). In this process, manganese dioxide is commonly used as the oxidizing agent to convert the methyl group of 4-methoxytoluene into an aldehyde group.

Another significant synthetic route to p-anisaldehyde involves the oxidation of anethole (B165797). Anethole, a naturally occurring compound found in anise and fennel, undergoes oxidative cleavage of its alkene group to furnish p-anisaldehyde. This method is also utilized in industrial production.

More recent research has explored photocatalytic methods for the synthesis of p-anisaldehyde. One such study reports the use of graphite-like carbon nitride photocatalysts for the conversion of p-anisyl alcohol to p-anisaldehyde in an aqueous solution under UV-LED irradiation. This approach has demonstrated high yields, reaching up to 79% under oxygenated conditions.

Oxidative Conversion of Anethole

A primary route to p-anisaldehyde is the oxidative cleavage of anethole, a major component of anise and fennel oils. wikipedia.orgresearchgate.net This transformation can be achieved using various oxidizing agents. Ozonolysis represents one method; in a one-pot synthesis, the ozonolysis of trans-anethole in a water-ethyl acetate (B1210297) solvent system can produce p-anisaldehyde with a yield of 82.7% and a purity of 99.5% at room temperature. researchgate.netresearchgate.net This approach is advantageous as it avoids the need to isolate or decompose the intermediate ozonide. researchgate.net

Other oxidizing agents like manganese dioxide (MnO2), potassium permanganate, and nitric acid have also been employed. wikipedia.orgchemdad.com For instance, the oxidation of anethole using manganese dioxide and sulfuric acid is a known commercial preparation method. wikipedia.orgpatsnap.com The reaction conditions, such as temperature and the ratio of reactants, are critical for maximizing the yield of the aldehyde while minimizing the formation of the over-oxidized product, anisic acid. google.com

Table 1: Comparison of Oxidative Methods for Anethole Conversion

| Oxidizing Agent/System | Solvent System | Yield | Purity | Reference |

| Ozone (O₃) | Water-Ethyl Acetate | 82.7% | 99.5% | researchgate.net |

| Manganese Dioxide (MnO₂) / Sulfuric Acid | Acidic | - | - | wikipedia.org |

| Oxovanadium Complexes | - | - | - | researchgate.net |

Data not always available for all parameters.

Synthetic Pathways from p-Cresol (B1678582) and Anisole

Alternative synthetic strategies for p-anisaldehyde begin with more basic aromatic compounds like p-cresol and anisole. rsc.orgguidechem.com

One common pathway involves the methylation of p-cresol to form p-cresyl methyl ether (4-methoxytoluene), which is then oxidized to yield p-anisaldehyde. wikipedia.orgguidechem.com Manganese dioxide is a frequently used oxidant for this conversion of the methyl group to a formyl group. wikipedia.org Another approach involves the oxidation of p-cresol to p-hydroxybenzaldehyde, followed by methylation to give the final product. guidechem.comgoogle.com

Synthesis from anisole can be accomplished through Vilsmeier formylation or by a two-step process involving chloromethylation followed by hydrolysis (Sommelet reaction). guidechem.comforeverest.net A patented method describes the chloromethylation of anisole using formaldehyde and hydrogen chloride gas, followed by reaction with urotropine and subsequent hydrolysis to yield p-anisaldehyde. google.com This process can achieve a crude product yield of 90-95% with a purity of 96-99%. google.com

Table 2: Synthetic Routes from p-Cresol and Anisole

| Starting Material | Key Reactions | Reagents | Yield | Reference |

| p-Cresol | Methylation, Oxidation | Dimethyl sulfate, MnO₂ | 66-70% (two steps) | google.com |

| Anisole | Chloromethylation, Sommelet Reaction | Formaldehyde, HCl, Urotropine | 90-95% (crude) | google.com |

Integration of Green Chemistry Principles in p-Anisaldehyde Synthesis

Growing environmental concerns have spurred the development of greener synthetic alternatives that minimize hazardous waste and energy consumption. scispace.comresearchgate.net

Heterogeneous photocatalysis offers an eco-friendly route for producing p-anisaldehyde, typically through the selective oxidation of p-methoxybenzyl alcohol or p-methoxytoluene. rsc.orgresearchgate.net Catalysts like titanium dioxide (TiO₂) and tungsten trioxide (WO₃) have been investigated. nii.ac.jpresearchgate.net More recently, graphite-like carbon nitride (GCN) materials have emerged as a promising alternative to TiO₂, offering the ability to absorb visible light. rsc.orgscispace.com

In one study, a modified GCN photocatalyst achieved a 79% yield of p-anisaldehyde from p-anisyl alcohol in an aqueous solution after just 90 minutes of reaction under air and UV-LED irradiation. rsc.orgrsc.org The efficiency of these processes is highly dependent on the catalyst structure, light source, and the presence of oxygen, which generates reactive oxygen species that drive the oxidation. rsc.orgresearchgate.net

Table 3: Performance of GCN-based Photocatalysts in p-Anisaldehyde Synthesis

| Catalyst | Conditions | Conversion | Yield | Time | Reference |

| GCN-UL | Deoxygenated, UV-LED | 64% | 60% | 240 min | rsc.org |

| GCN-UL | Oxygenated (Air), UV-LED | 92% | 79% | 90 min | rsc.org |

| GCN-based | Oxygenated (Air), Vis-LED | >90% | >75% | - | rsc.org |

Microwave irradiation has been successfully applied to accelerate organic reactions, often leading to shorter reaction times and cleaner product formation. researchgate.netacs.org A notable solventless method involves the microwave-assisted oxidation of anethole using iodobenzene (B50100) diacetate supported on a solid mineral like NaY zeolite or alumina. researchgate.netacs.orgacs.org This protocol can produce p-anisaldehyde in yields of up to 62% in a significantly reduced timeframe compared to conventional heating. acs.org Microwave assistance has also been used in Knoevenagel condensation reactions involving p-anisaldehyde and in the oxidation of p-anisaldehyde to p-anisic acid under solvent-free conditions using clay catalysts. researchgate.netiosrjournals.org

Eliminating or replacing hazardous organic solvents is a core principle of green chemistry. researchgate.net The photocatalytic synthesis of p-anisaldehyde has been effectively demonstrated in aqueous solutions. rsc.org Furthermore, solvent-free methods have proven highly effective. The aforementioned microwave-assisted oxidation of anethole is a solventless process. researchgate.net Additionally, the reduction of p-anisaldehyde to 4-methoxybenzyl alcohol has been achieved with a 98% yield via a solvent-free grinding method with sodium borohydride. researchgate.netugm.ac.idugm.ac.id Perfect solvent- and catalyst-free synthesis of imine derivatives from p-anisaldehyde has also been reported, achieving yields of 98-99% by simply mixing the reactants and using a pressure reduction technique to remove the water byproduct. scirp.org

Advanced Synthetic Transformations Leading to 2-Chloromethyl-p-anisaldehyde Related Structures

The introduction of a chloromethyl group onto the p-anisaldehyde backbone represents a key transformation to produce the target compound and related structures. The Blanc chloromethylation is a classic method for introducing a -CH₂Cl group onto an aromatic ring. google.com

The synthesis of 2-chloromethyl-p-anisaldehyde itself is less commonly documented in readily available literature than its precursors. However, the chloromethylation of related aromatic compounds is well-established. For instance, the chloromethylation of anisole using paraformaldehyde and hydrogen chloride gas in the presence of an acetic acid catalyst yields a mixture of 4-(chloromethyl)-anisole and 2-(chloromethyl)-anisole. google.com This demonstrates the feasibility of introducing the chloromethyl group onto the anisole ring system.

A more complex synthesis involving a chloromethylation step was demonstrated in the preparation of thiomethylated-C-4-methoxyphenylcalix rsc.orgresorcinarene. researchgate.net In this multi-step synthesis, p-anisaldehyde is first condensed with resorcinol (B1680541). The resulting C-4-methoxyphenylcalix rsc.orgresorcinarene is then chloromethylated using paraformaldehyde and HCl in the presence of a ZnCl₂ catalyst to yield tetrakis-chloromethyl-C-4-methoxyphenylcalix rsc.orgresorcinarene. researchgate.netcore.ac.uk This showcases a robust method for chloromethylating a complex derivative of p-anisaldehyde. While this example does not yield 2-chloromethyl-p-anisaldehyde directly, the underlying reaction principle is highly relevant for synthesizing such targeted structures.

Preparation of Chloromethylated Benzyl Compounds for Further Reactions

The introduction of a chloromethyl group onto an aromatic ring, known as chloromethylation, is a fundamental transformation in organic synthesis. This functional group is highly versatile and can be converted into a wide range of other substituents, making chloromethylated compounds valuable intermediates. The synthesis of 2-Chloromethyl-p-anisaldehyde, also known as 2-(chloromethyl)-4-methoxybenzaldehyde, involves the direct chloromethylation of p-anisaldehyde or the chloromethylation of a precursor like anisole followed by subsequent functional group transformations. google.comnih.govdur.ac.uk

A common and historically significant method for chloromethylation is the Blanc reaction , which utilizes formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.org The reaction proceeds via the protonation of formaldehyde to form a highly electrophilic species that is then attacked by the electron-rich aromatic ring. wikipedia.org For activated aromatic rings like anisole (methoxybenzene), a precursor to p-anisaldehyde, the reaction conditions must be carefully controlled to favor the desired chloromethylated product and minimize the formation of diarylmethane side products. dur.ac.uk Studies have shown that for anisole, using titanium tetrachloride as a catalyst at low temperatures (0-5°C) can optimize the ratio of the desired chloromethylated product. dur.ac.uk

Alternative methods for chloromethylation have also been developed to accommodate different substrates and improve efficiency. These can involve using paraformaldehyde with chlorosulfonic acid or employing chloromethyl methyl ether. dur.ac.uk A patented method describes the chloromethylation of substituted benzenes using paraformaldehyde and concentrated hydrochloric acid, which can be applied to the synthesis of alkoxy-substituted benzaldehydes. google.com Another approach involves a pressure reaction system with an aqueous formaldehyde solution and concentrated hydrochloric acid, which can achieve high yields of benzyl chloride compounds.

The following table summarizes various methodologies for the chloromethylation of aromatic compounds, which are foundational for synthesizing precursors to or the direct synthesis of 2-Chloromethyl-p-anisaldehyde.

Table 1: Selected Methods for the Chloromethylation of Aromatic Compounds

| Aromatic Substrate | Reagents | Catalyst/Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Anisole | Formaldehyde, Hydrogen Chloride | Titanium Tetrachloride, 0-5°C | 4-Chloromethyl anisole | dur.ac.uk |

| Substituted Benzenes | Paraformaldehyde, Conc. Hydrochloric Acid | - | Chloromethylated derivatives | google.com |

| Aromatic Hydrocarbons | Aqueous Formaldehyde, Conc. Hydrochloric Acid | Pressure reactor, 100-140°C | Benzyl chloride compounds | |

| Aromatic Rings | Formaldehyde, Hydrogen Chloride | Zinc Chloride (ZnCl₂) | Chloromethyl arenes | wikipedia.org |

Multicomponent Reaction Strategies Incorporating Anisaldehyde Moieties

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.com Aldehydes are frequent participants in these reactions, and p-anisaldehyde, with its electron-donating methoxy (B1213986) group, is a common and reactive substrate. nii.ac.jpnii.ac.jp Several prominent MCRs readily incorporate anisaldehyde to generate diverse and complex molecular scaffolds. tcichemicals.comscilit.com

The Biginelli reaction is a classic three-component reaction that combines an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) under acidic conditions to produce dihydropyrimidinones (DHPMs). nii.ac.jpmdpi.com This reaction has been successfully performed using p-anisaldehyde, often catalyzed by Brønsted or Lewis acids, to yield the corresponding DHPM with high efficiency. nii.ac.jpnii.ac.jp For instance, studies have shown that using metal triflimides as catalysts in water can effectively promote the Biginelli reaction with p-anisaldehyde at room temperature. nii.ac.jp Research has also demonstrated the modification of polymers like starch by incorporating p-anisaldehyde via the Biginelli reaction. scilit.commdpi.comnih.gov

Another significant MCR is the Passerini reaction , which involves the combination of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. tcichemicals.comwikipedia.org The reaction is typically third-order and is often conducted in aprotic solvents. wikipedia.org Recent studies have explored accelerating the Passerini reaction using strong hydrogen bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a cosolvent, showing enhanced reaction rates for substrates including m-anisaldehyde. acs.orgresearchgate.net

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is a powerful tool for generating peptidomimetic libraries. However, the success of the Ugi reaction can be substrate-dependent; for example, one study noted that the combination of p-anisaldehyde and methyl isocyanoacetate did not yield the desired products under their specific conditions for oligonucleotide library synthesis. nih.gov In contrast, other work has demonstrated the successful use of p-anisaldehyde in chemoenzymatic tandem oxidation-Ugi reactions, where p-methoxybenzyl amine is first oxidized to p-anisaldehyde in situ. scispace.com

The following table outlines key multicomponent reactions where p-anisaldehyde is a suitable aldehyde component.

Table 2: Multicomponent Reactions Incorporating the Anisaldehyde Moiety

| Reaction Name | Components | Anisaldehyde Role | Typical Product Scaffold | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aromatic Aldehyde, β-Ketoester, Urea/Thiourea | Aromatic Aldehyde | Dihydropyrimidinone | nii.ac.jpnii.ac.jpmdpi.com |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Aldehyde | α-Acyloxy Amide | tcichemicals.comwikipedia.org |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Aldehyde | α-Acylamino Amide (Peptidomimetic) | nih.govscispace.com |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Dienophile | Aldehyde | Tetrahydroquinoline | mdpi.com |

| Asinger Reaction | Sulfur, Ammonia (B1221849), Oxo Compounds, α-Halo Carbonyls | Oxo Compound | 3-Thiazoline | acs.org |

Applications in the Synthesis of Complex Organic Architectures

Construction of Macrocyclic Scaffolds (e.g., Calixsemanticscholar.orgresorcinarenes)

While 2-(chloromethyl)-4-methoxybenzaldehyde is instrumental in creating functionalized macrocycles, it is typically not used directly in the initial ring-forming condensation. Instead, its parent aldehyde, p-anisaldehyde (4-methoxybenzaldehyde), is the common starting material for constructing the foundational calix semanticscholar.orgresorcinarene scaffold. The chloromethyl groups are introduced in a subsequent post-cyclization functionalization step. researchgate.netunila.ac.id

The synthesis is a multi-step process that begins with the acid-catalyzed condensation of p-anisaldehyde with resorcinol (B1680541). researchgate.net This reaction forms the characteristic cup-shaped macrocycle known as C-4-methoxyphenylcalix semanticscholar.orgresorcinarene. Following the formation of this core structure, the chloromethylation is carried out. This electrophilic aromatic substitution reaction targets the electron-rich positions on the resorcinol units of the macrocycle, attaching chloromethyl (-CH2Cl) groups and yielding the functionalized product, tetrakis-chloromethyl-C-4-methoxyphenylcalix semanticscholar.orgresorcinarene. researchgate.netunila.ac.id The presence of these reactive chloromethyl groups allows for further modification, such as linking the calixarene (B151959) to other molecules or polymers like chitosan (B1678972). unila.ac.id

Table 1: Synthetic Steps for Functionalized Calix semanticscholar.orgresorcinarene

| Step | Reaction | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Condensation & Cyclization | p-Anisaldehyde, Resorcinol, Acid catalyst (e.g., HCl) | C-4-methoxyphenylcalix semanticscholar.orgresorcinarene | researchgate.net |

Formation of Diverse Heterocyclic Systems

The aldehyde functionality of 2-(chloromethyl)-4-methoxybenzaldehyde is a key feature that enables its use in the synthesis of a wide variety of heterocyclic compounds through condensation and multicomponent reactions.

The synthesis of fused heterocyclic systems such as pyrano[2,3-d]pyrimidines, semanticscholar.orgresearchgate.netwpmucdn.comtriazolo[1,5-c]pyrimidines, and pyrimido[1,6-b] semanticscholar.orgresearchgate.netwpmucdn.comtriazines often relies on cyclocondensation reactions involving aromatic aldehydes. researchgate.netnih.govresearchgate.netnih.gov For instance, the synthesis of semanticscholar.orgresearchgate.netwpmucdn.comtriazolo[1,5-c]pyrimidine derivatives has been achieved through the reaction of 9-amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H- researchgate.netbenzopyrano[3,4:5,6]pyrano[2,3-d]pyrimidine-6-one with various reagents like acetyl chloride or chloroacetyl chloride. nih.govresearchgate.net Similarly, pyrano[2,3-d]pyrimidine derivatives can be prepared from reactions involving 5-arylidene barbituric acid, which is itself formed from an aromatic aldehyde. researchgate.net

While direct examples using 2-(chloromethyl)-4-methoxybenzaldehyde are not extensively documented in the surveyed literature, its chemical reactivity makes it a suitable candidate for these synthetic strategies. The aldehyde group can react with appropriate precursors to form the foundational ring systems, while the chloromethyl group remains available for subsequent functionalization, adding another layer of molecular complexity.

Multicomponent reactions (MCRs) are powerful tools for rapidly assembling complex molecules in a single step. nih.gov Spiroheterocycles, which contain two rings linked by a single common atom, can be efficiently synthesized using MCRs involving an aromatic aldehyde. A notable example is the copper-catalyzed multicomponent Diels-Alder reaction between 2-methylindole (B41428), an aromatic aldehyde, and a cyclic dienophile. beilstein-journals.org In this process, the aldehyde reacts with 2-methylindole to form an in-situ diene, which then undergoes a cycloaddition with the dienophile to construct the spirocyclic carbazole (B46965) framework. beilstein-journals.org A range of aromatic aldehydes have proven effective in this transformation, indicating that 2-(chloromethyl)-4-methoxybenzaldehyde could be readily employed to generate novel spiro[carbazole] derivatives bearing a reactive chloromethyl handle. beilstein-journals.org

Table 2: Components for Multicomponent Synthesis of Spiro[carbazole-3,5'-pyrimidines]

| Component Type | Example Compound | Role | Reference |

|---|---|---|---|

| Diene Precursor 1 | 2-Methylindole | Forms the diene backbone | beilstein-journals.org |

| Diene Precursor 2 | 2-(chloromethyl)-4-methoxybenzaldehyde | Reacts with indole (B1671886) to complete the diene | beilstein-journals.org |

| Dienophile | 5-Arylidene-1,3-dimethylbarbituric acids | Reacts with the diene in a Diels-Alder cycloaddition | beilstein-journals.org |

Benzothiazoles are an important class of heterocyclic compounds, and their synthesis often involves the condensation of an aromatic aldehyde with 2-aminothiophenol (B119425). An efficient and environmentally friendly method utilizes ultrasonic probe irradiation to drive this reaction in the absence of a solvent or catalyst. analis.com.my This protocol has been successfully applied to various benzaldehydes, including p-anisaldehyde, which yields the corresponding 2-(4-methoxyphenyl)benzothiazole (B1662006) in good yield. analis.com.my By applying this method, 2-(chloromethyl)-4-methoxybenzaldehyde is expected to react with 2-aminothiophenol to produce 2-(2-(chloromethyl)-4-methoxyphenyl)benzothiazole, a derivative that combines the benzothiazole (B30560) core with a reactive electrophilic site.

Table 3: Synthesis of 2-Substituted Benzothiazole

| Aldehyde Component | Reagent | Conditions | Product | Reference |

|---|

Imidazole (B134444) Systems: The synthesis of imidazole rings can be achieved through various methods, including the well-established Debus synthesis. researchgate.net This is a multicomponent reaction that typically uses an aldehyde, glyoxal, and ammonia (B1221849) to form the imidazole core. The aldehyde component can be varied, making it plausible to use 2-(chloromethyl)-4-methoxybenzaldehyde in this reaction to prepare substituted imidazoles. researchgate.net

Pyrrole Systems: Pyrrole rings are fundamental components of many biologically significant macrocycles, such as porphyrins and corroles. The synthesis of dipyrromethanes, which are key precursors to these macrocycles, can be accomplished by the acid-catalyzed reaction of an aromatic aldehyde with two equivalents of pyrrole. scielo.org.za Research has shown that 4-methoxybenzaldehyde (B44291) reacts smoothly under these conditions. scielo.org.za Therefore, 2-(chloromethyl)-4-methoxybenzaldehyde would be an excellent substrate for synthesizing a dipyrromethane functionalized with a chloromethyl group, providing a gateway to more complex, custom-designed porphyrinoid structures.

Synthetic Routes to Chalcones and Their Analogues

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system that serve as important precursors for flavonoids and other biologically active molecules. wpmucdn.comnih.gov The primary method for their synthesis is the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative, which can be catalyzed by either an acid or a base. rasayanjournal.co.inufms.br

The reaction of p-anisaldehyde with acetophenone is a well-established route to 4-methoxychalcone. wpmucdn.comrasayanjournal.co.in Similarly, 2-(chloromethyl)-4-methoxybenzaldehyde can be condensed with various substituted or unsubstituted acetophenones to generate a library of chalcone (B49325) analogues. These products would feature the 2-(chloromethyl)-4-methoxyphenyl moiety, introducing a site for further chemical modification.

Table 4: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation

| Aldehyde | Ketone (Acetophenone Derivative) | Resulting Chalcone Analogue | Reference |

|---|---|---|---|

| 2-(chloromethyl)-4-methoxybenzaldehyde | Acetophenone | (E)-3-(2-(chloromethyl)-4-methoxyphenyl)-1-phenylprop-2-en-1-one | wpmucdn.comrasayanjournal.co.in |

| 2-(chloromethyl)-4-methoxybenzaldehyde | 4'-Methylacetophenone | (E)-3-(2-(chloromethyl)-4-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one | nih.gov |

| 2-(chloromethyl)-4-methoxybenzaldehyde | 4'-Methoxyacetophenone | (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one derivative | nih.gov |

Utilization as a Precursor for Phosphonium (B103445) Ylides in Wittig Reactions

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. The key reagent in this transformation is a phosphonium ylide, typically prepared from a phosphonium salt, which in turn is synthesized from an alkyl halide. The chloromethyl group of p-anisaldehyde, 2-chloromethyl- serves as a reactive handle for the synthesis of a corresponding phosphonium salt.

The synthesis begins with the reaction of 2-(chloromethyl)-4-methoxybenzaldehyde with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃). This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable triphenylphosphonium salt. libretexts.orgmasterorganicchemistry.comlibretexts.org

Once the phosphonium salt is formed, a strong base is used to deprotonate the carbon adjacent to the phosphorus atom, generating the highly nucleophilic phosphonium ylide, also known as a Wittig reagent. libretexts.orgbu.eduwikipedia.org The choice of base is crucial and can influence the stereochemical outcome of the subsequent reaction. wikipedia.org Common bases include sodium ethoxide, n-butyllithium, and sodium amide. libretexts.orgbu.edu

The generated ylide is a powerful nucleophile that readily reacts with aldehydes or ketones. The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct. masterorganicchemistry.comlibretexts.orgwikipedia.org

While direct studies detailing the use of 2-(chloromethyl)-4-methoxybenzaldehyde as a precursor for Wittig reagents are not prevalent in readily available literature, the principles are well-established. For instance, related chloromethyl-substituted aromatic compounds are routinely used to generate phosphonium ylides for subsequent Wittig reactions. researchgate.net Furthermore, p-anisaldehyde (4-methoxybenzaldehyde), which is structurally similar, is a common substrate in Wittig reactions, reacting with various phosphonium ylides to produce substituted stilbene (B7821643) derivatives. bu.edu

Table 1: Representative Spectroscopic Data for Benzaldehyde (B42025) Derivatives Relevant to the Wittig Reaction

| Compound Name | 1H NMR (CDCl3, ppm) | 13C NMR (CDCl3, ppm) |

| 4-Methoxybenzaldehyde | 9.83 (s, 1H), 8.17-7.55 (m, 2H), 6.95 (d, J = 8.7 Hz, 2H), 3.83 (s, 3H) | 190.61, 164.44, 131.79, 129.77, 114.15, 55.48 |

| 2-Methoxybenzaldehyde | 10.45 (s, 1H), 7.80 (dd, J = 7.7, 1.8 Hz, 1H), 7.52 (ddd, J = 8.2, 7.4, 1.8 Hz, 1H), 7.08–6.90 (m, 2H), 3.90 (s, 3H) | 189.62, 161.75, 135.83, 128.38, 124.80, 120.55, 111.58, 55.53 |

| Triphenylphosphine | 7.88 to 7.08 (m) | Not readily available in provided sources |

Data compiled from representative literature values. rsc.orgbeilstein-journals.orgchemicalbook.com Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are reported in Hertz (Hz).

Derivatization for Enhanced Spectroscopic Analysis

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis by a particular method. This is often done to improve chromatographic behavior, enhance detector response, or both. researchgate.netlibretexts.org p-Anisaldehyde, 2-chloromethyl- possesses two functional groups, the aldehyde and the chloromethyl group, that can be targeted for derivatization to facilitate enhanced spectroscopic analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC). libretexts.orgddtjournal.comnih.gov

The aldehyde functional group is a primary target for derivatization. Aldehydes can exhibit low ionization efficiency in mass spectrometry and may not possess a strong chromophore for UV-Vis detection. ddtjournal.comnih.gov To overcome these limitations, various derivatizing agents can be employed. For instance, reagents containing a readily ionizable group, such as a quaternary ammonium (B1175870) salt or a basic nitrogen atom, can be reacted with the aldehyde to produce a derivative with significantly improved response in electrospray ionization mass spectrometry (ESI-MS). ddtjournal.comacs.org Similarly, the introduction of a fluorophore or a highly conjugated aromatic system can dramatically increase the sensitivity of detection by fluorescence or UV-Vis spectroscopy. researchgate.netlibretexts.org Common derivatizing agents for aldehydes include hydrazines (like dansyl hydrazine) and hydroxylamines, which react to form hydrazones and oximes, respectively. ddtjournal.com

The chloromethyl group also offers a handle for derivatization, although this is less common for analytical purposes compared to the aldehyde group. It can undergo nucleophilic substitution reactions to introduce a tag that enhances spectroscopic detection.

While specific studies detailing the derivatization of 2-(chloromethyl)-4-methoxybenzaldehyde for enhanced spectroscopic analysis are not widely reported, the principles are broadly applicable. The derivatization of other benzaldehyde derivatives is a well-established practice. For example, vanillin (B372448) and its isomers are often derivatized to improve their analytical detection in complex matrices. mdpi.comijpsr.com The insights gained from these studies can be extrapolated to predict the behavior of 2-(chloromethyl)-4-methoxybenzaldehyde and to design appropriate derivatization strategies for its sensitive and selective analysis. The spectroscopic data of various substituted benzaldehydes provide a basis for understanding the changes in spectra upon derivatization. rsc.orgmdpi.comresearchgate.netresearchgate.net

Table 2: Spectroscopic Data of Substituted Benzaldehyde Derivatives

| Compound Name | Spectroscopic Data Highlights (1H NMR, CDCl3, ppm) | Key Functional Groups for Derivatization |

| 3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde | 9.83 (s, 1H, CHO), 7.44 (d, J = 1.8 Hz, 1H, Ar-H), 7.37 (d, J = 1.8 Hz, 1H, Ar-H), 6.01 (s, 1H, Ar-OH), 4.75 (s, 2H, Ar-CH2-Cl), 3.96 (s, 3H, Ar-OCH3) | Aldehyde, Phenolic Hydroxyl, Chloromethyl |

| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | 9.92 (s, 1H, CHO), 8.08 (d, J = 8.8 Hz, 2H, ArH), 7.50–7.47 (m, 1H, ArH), 7.48–7.46 (m, 1H, ArH), 7.44 (d, J = 8.8 Hz, 2H, ArH), 7.28 (d, J = 7.9 Hz, 1H), 3.82 (s, 3H, CH3) | Aldehyde, Ester |

| 2-Hydroxy-4-methoxybenzaldehyde | 11.46 (s, 1H, OH), 9.69 (s, 1H, CHO), 7.39 (d, J = 8.6 Hz, 1H, Ar-H), 6.51 (dd, J = 8.6, 2.3 Hz, 1H, Ar-H), 6.42 (d, J = 2.3 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH3) | Aldehyde, Phenolic Hydroxyl |

Data compiled from representative literature. mdpi.commdpi.comchemicalbook.com Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz).

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. While a specific experimental spectrum for 2-chloromethyl-4-methoxybenzaldehyde is not widely published, the expected chemical shifts can be predicted based on the analysis of its parent compound, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), and related substituted benzaldehydes.

For the parent p-anisaldehyde, a typical ¹H NMR spectrum in DMSO-d6 shows the aldehyde proton as a singlet around δ 9.87 ppm, the two aromatic protons ortho to the aldehyde as a doublet at δ 7.85 ppm, the two aromatic protons meta to the aldehyde as a doublet at δ 7.12 ppm, and the methoxy (B1213986) protons as a singlet at δ 3.86 ppm. rsc.org

The introduction of a chloromethyl (-CH₂Cl) group at the C2 position induces significant changes in the ¹H NMR spectrum:

Aldehyde Proton (-CHO): The aldehyde proton is expected to remain a singlet, likely in the range of δ 9.8-10.0 ppm.

Aromatic Protons (Ar-H): The symmetry of the aromatic ring is broken. The three remaining aromatic protons will appear as distinct signals, likely multiplets, with their chemical shifts influenced by the electron-withdrawing nature of both the aldehyde and chloromethyl groups and the electron-donating methoxy group.

Chloromethyl Protons (-CH₂Cl): A characteristic singlet for the chloromethyl protons is expected to appear significantly downfield due to the electronegativity of the chlorine atom. In similar structures like 2-(chloromethyl)benzaldehyde (B1601534) and 4-(chloromethyl)benzaldehyde, this peak is observed around δ 4.6-4.8 ppm.

Methoxy Protons (-OCH₃): The singlet for the methoxy protons will likely remain around δ 3.8-3.9 ppm.

A summary of expected and comparative ¹H NMR chemical shifts is presented in Table 1.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

| Proton Type | 4-methoxybenzaldehyde rsc.org | Expected: 2-chloromethyl-4-methoxybenzaldehyde | 2-(chloromethyl)benzaldehyde |

|---|---|---|---|

| Aldehyde (-CHO) | 9.87 (s) | ~9.8-10.0 (s) | ~9.8 (s) |

| Aromatic (Ar-H) | 7.85 (d), 7.12 (d) | Multiplets | ~7.4-8.2 (m) |

| Chloromethyl (-CH₂Cl) | N/A | ~4.6-4.8 (s) | ~4.8 (s) |

| Methoxy (-OCH₃) | 3.86 (s) | ~3.9 (s) | N/A |

(s = singlet, d = doublet, m = multiplet)

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For 2-chloromethyl-4-methoxybenzaldehyde, nine distinct signals are expected.

Based on data for the parent compound, 4-methoxybenzaldehyde, which shows peaks at δ 191.3 (C=O), 164.2 (C-OCH₃), 131.8 (Ar-C), 129.7 (Ar-C, C-CHO), 114.5 (Ar-C), and 55.7 (-OCH₃) in DMSO-d6, the introduction of the chloromethyl group would alter the chemical shifts of the aromatic carbons and introduce a new signal for the -CH₂Cl carbon. rsc.org The carbon of the chloromethyl group in related compounds typically appears in the range of δ 45-46 ppm. researchgate.net

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

| Carbon Type | 4-methoxybenzaldehyde rsc.org | Expected: 2-chloromethyl-4-methoxybenzaldehyde |

|---|---|---|

| Aldehyde (C=O) | 191.3 | ~190-192 |

| Aromatic (C1-C6) | 164.2, 131.8, 129.7, 114.5 | 9 distinct signals expected |

| Chloromethyl (-CH₂Cl) | N/A | ~45-46 |

Application of 2D NMR Techniques (e.g., J-resolved, COSY)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment, especially for molecules with complex proton splitting patterns in the aromatic region.

J-resolved Spectroscopy: This technique separates chemical shift information and spin-spin coupling information onto two different frequency axes. For 2-chloromethyl-4-methoxybenzaldehyde, it would resolve the overlapping multiplets in the aromatic region, simplifying the determination of coupling constants.

Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the spin system. This would be invaluable in assigning the three distinct aromatic protons by showing their through-bond coupling relationships.

Although specific 2D NMR data for 2-chloromethyl-4-methoxybenzaldehyde is not available, the application of these techniques is standard practice for the complete structural elucidation of such substituted aromatic compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Assignments and Functional Group Identification

The IR and Raman spectra of 2-chloromethyl-4-methoxybenzaldehyde are expected to show characteristic bands corresponding to its functional groups. For the isomeric compound 3-chloromethyl-4-methoxybenzaldehyde, key IR absorptions have been reported at 1670 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=C aromatic stretch), and 1428 cm⁻¹ (bending vibration). journals.co.za Similar absorptions are anticipated for the 2-chloromethyl isomer.

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methoxy and chloromethyl groups would be observed between 3000-2850 cm⁻¹.

Aldehyde C-H Stretching: A characteristic, and often weak, pair of bands for the aldehyde C-H stretch is expected around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) Stretching: A strong, sharp absorption band for the conjugated aldehyde carbonyl group is expected in the region of 1700-1670 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1610-1450 cm⁻¹ region, corresponding to the skeletal vibrations of the benzene (B151609) ring.

C-O Stretching: The aryl-alkyl ether C-O stretch is anticipated to produce a strong band around 1250 cm⁻¹.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond of the chloromethyl group is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Expected Vibrational Frequencies (cm⁻¹) for 2-chloromethyl-4-methoxybenzaldehyde

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Characteristic Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aldehyde C=O Stretch | 1700 - 1670 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium to Strong |

| C-O (Ether) Stretch | ~1250 | Strong |

Comparative Analysis of Experimental and Theoretical Spectra

In modern chemical analysis, experimental spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). jocpr.comacs.org This approach provides a powerful tool for the definitive assignment of vibrational modes.

For a molecule like 2-chloromethyl-4-methoxybenzaldehyde, a computational study would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Frequency Calculation: Computing the harmonic vibrational frequencies and their corresponding IR and Raman intensities based on the optimized geometry.

Scaling: Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data.

Studies on related molecules, such as 3-chloro-4-methoxybenzaldehyde, have demonstrated the excellent correlation that can be achieved between experimental FT-IR/FT-Raman spectra and scaled quantum chemical calculations (e.g., using the B3LYP method). researchgate.net Such a comparative analysis allows for a confident and complete assignment of even complex vibrational modes in the fingerprint region, confirming the molecular structure. For instance, Fermi resonance, where an overtone or combination band interacts with a fundamental vibration, can be identified and explained through this combined experimental-theoretical approach. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Determination of Molecular Ions and Fragmentation Patterns

In mass spectrometry, a molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is determined. The molecular ion of p-anisaldehyde, 2-chloromethyl- has a calculated molecular weight of approximately 184.62 g/mol . nih.govepa.gov The exact mass is 184.0291072 Da. nih.gov

Table 1: Predicted Key Mass Spectrometry Fragments for p-Anisaldehyde, 2-Chloromethyl-

| Fragment Ion | Predicted m/z | Description |

| [M]+ | 184 | Molecular Ion |

| [M-H]+ | 183 | Loss of a hydrogen atom |

| [M-Cl]+ | 149 | Loss of a chlorine atom |

| [M-CHO]+ | 155 | Loss of the formyl group |

| [M-CH₂Cl]+ | 135 | Loss of the chloromethyl group |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and large molecules. It is an invaluable tool for monitoring the progress of chemical reactions in real-time. By analyzing small aliquots of a reaction mixture at different time intervals, chemists can identify reactants, intermediates, products, and byproducts, thereby optimizing reaction conditions.

A study on the Knoevenagel condensation of p-anisaldehyde with malononitrile (B47326) or ethyl cyanoacetate (B8463686) demonstrated the utility of ESI-MS in monitoring the reaction progress. researchgate.net The formation of the product was tracked by observing the appearance and increasing intensity of its corresponding molecular ion peak in the mass spectrum. researchgate.net This technique allows for a detailed mechanistic investigation and can reveal the presence of transient intermediates. researchgate.netrsc.org

For reactions involving p-anisaldehyde, 2-chloromethyl-, such as its use in the synthesis of larger molecules, ESI-MS would be an ideal method to monitor the reaction. For instance, in a substitution reaction where the chlorine atom is replaced, the disappearance of the peak at m/z 184 and the appearance of a new peak corresponding to the product's molecular weight would signify the reaction's progression. This real-time analysis provides kinetic data and helps in determining the reaction endpoint.

X-ray Diffraction (XRD) Analysis (Single Crystal and Powder)

While specific single-crystal or powder XRD data for p-anisaldehyde, 2-chloromethyl- are not available in the reviewed literature, the crystalline nature of similar aromatic aldehydes suggests that it would form a well-defined crystal structure. For instance, the crystal structure of a co-crystal of p-anisaldehyde with ethylenediammonium hexachloridostannate(IV) has been reported, demonstrating the ability of the p-anisaldehyde molecule to participate in ordered crystalline arrangements. iucr.org

Powder X-ray Diffraction (PXRD) would be used to analyze the bulk crystalline nature of a sample of p-anisaldehyde, 2-chloromethyl-. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), would serve as a unique fingerprint for the compound's crystalline phase. Any impurities or different crystalline forms (polymorphs) would be detectable as additional peaks in the pattern. rsc.org

Single-Crystal X-ray Diffraction , if a suitable single crystal could be grown, would provide the most definitive structural information. It would allow for the precise determination of the positions of all atoms, including the relative orientation of the aldehyde, methoxy, and chloromethyl groups on the benzene ring. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule and is characteristic of the chromophores present.

The UV-Vis spectrum of p-anisaldehyde in hexane (B92381) shows maximum absorption (λmax) at 272 nm, with other peaks at 278 nm and 286 nm. guidechem.com These absorptions are attributed to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The methoxy group, being an auxochrome, influences the position and intensity of these absorption bands.

For p-anisaldehyde, 2-chloromethyl-, the fundamental chromophore remains the methoxy-substituted benzaldehyde (B42025). Therefore, its UV-Vis spectrum is expected to be similar to that of p-anisaldehyde. The introduction of the chloromethyl group at the ortho position to the aldehyde may cause a slight shift in the absorption maxima (a batochromic or hypsochromic shift) due to its electronic and steric effects.

Table 2: Expected UV-Vis Absorption Data for p-Anisaldehyde, 2-Chloromethyl-

| Solvent | Expected λmax (nm) | Electronic Transition |

| Hexane | ~270-290 | π → π* and n → π |

| Ethanol | ~275-295 | π → π and n → π* |

The solvent can also influence the UV-Vis spectrum. In a polar solvent like ethanol, a slight shift in the absorption bands compared to a nonpolar solvent like hexane is expected due to solvent-solute interactions.

Future Research Trajectories and Emerging Trends

Development of Novel and Efficient Synthetic Approaches to 2-Chloromethyl-p-anisaldehyde

The synthesis of 2-chloromethyl-p-anisaldehyde presents inherent challenges, primarily in achieving high regioselectivity and yield without compromising the sensitive aldehyde functionality. Traditional chloromethylation methods often employ harsh reagents that can lead to undesirable side reactions. Future research is poised to overcome these limitations through several innovative strategies.

One promising direction is the application of photocatalysis and electrocatalysis. mdpi.com These methods can enable C-H activation under mild conditions, potentially allowing for the direct and selective chloromethylation of p-anisaldehyde or the chlorination of 4-methoxy-2-methylbenzaldehyde. mdpi.com For instance, visible-light-mediated chlorination of benzylic C-H bonds has been demonstrated for various substituted toluenes, offering a pathway that avoids harsh conditions. mdpi.com

Furthermore, the adoption of microreactor or flow chemistry technologies could provide significant advantages. researchgate.net These systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can minimize the formation of byproducts and enhance the safety of handling reactive intermediates. A patent for the chloromethylation of anisole (B1667542) highlights the formation of multiple isomers, a problem that flow chemistry could potentially mitigate through precise control. google.com

Future synthetic strategies may also explore novel catalytic systems that offer enhanced selectivity for the ortho-position of the methoxy-activated ring while tolerating the aldehyde group. Research into new Lewis acid catalysts or organocatalysts could unlock more efficient and cleaner synthetic routes.

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The dual functionality of 2-chloromethyl-p-anisaldehyde makes it a rich substrate for chemical exploration. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution, while the aldehyde group is a classic site for condensation and addition reactions. researchgate.netmagritek.com

Future research will likely focus on exploiting these two reactive centers in tandem or sequential reactions to construct complex molecular architectures. For example, intramolecular reactions could be designed to form novel heterocyclic scaffolds by reacting the chloromethyl group with a nucleophile that is first introduced via the aldehyde. The versatility of N-aryl 2-chloroacetamides in undergoing substitution and subsequent cyclization serves as a model for the potential reactivity of this compound. researchgate.net

Derivatization strategies can be systematically explored to generate libraries of new compounds for applications in medicinal chemistry and materials science. The compound can serve as a scaffold for creating derivatives with diverse functionalities, as demonstrated in the synthesis of novel quinolines and other complex molecules from related chloromethylated precursors. mdpi.com

Table 1: Potential Derivatization Reactions for 2-Chloromethyl-p-anisaldehyde

| Reactive Site | Reaction Type | Reagent/Conditions | Resulting Functional Group/Scaffold |

|---|---|---|---|

| Chloromethyl Group | Nucleophilic Substitution | Amines (R-NH₂) | Secondary/Tertiary Amines |

| Nucleophilic Substitution | Thiols (R-SH) / K₂CO₃ | Thioethers | |

| Nucleophilic Substitution | Alcohols (R-OH) / Base | Ethers | |

| Williamson Ether Synthesis | Phenols | Aryl Ethers | |

| Finkelstein Reaction | Sodium Iodide (NaI) | 2-Iodomethyl-p-anisaldehyde | |

| Aldehyde Group | Aldol (B89426) Condensation | Ketones/Enolates | β-Hydroxy Carbonyls |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | α,β-Unsaturated Systems | |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH₃CN) | Substituted Amines | |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes | |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | |

| Both Groups | Tandem/Domino Reactions | Bifunctional Nucleophiles (e.g., amino-thiols) | Heterocyclic Systems (e.g., Thiazines) |

Integration of Advanced Computational Modeling for Predictive Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For 2-chloromethyl-p-anisaldehyde, advanced computational modeling can provide deep insights into its reactivity and guide the design of new synthetic pathways.

Density Functional Theory (DFT) calculations can be employed to map the electronic landscape of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. This allows for the prediction of regioselectivity in derivatization reactions and helps in understanding the underlying mechanisms. For instance, modeling the transition states for the coupling of aromatic aldehydes with other reagents can help in selecting catalysts that favor a desired product. acs.org

Molecular dynamics simulations can be used to study the interaction of the molecule with catalysts and solvents, aiding in the optimization of reaction conditions. This predictive power can significantly reduce the number of experiments needed, saving time and resources. Furthermore, computational screening of virtual libraries of derivatives can help prioritize synthetic targets with desired electronic or steric properties for specific applications, such as drug design or materials science.

Further Incorporation of Green Chemistry Principles for Sustainable Synthesis Pathways

The future of chemical manufacturing is intrinsically linked to sustainability. Applying the principles of green chemistry to the synthesis of 2-chloromethyl-p-anisaldehyde is a critical area for future research. imist.maresearchgate.net The goal is to develop pathways that are not only efficient but also environmentally benign.

Key areas for improvement include maximizing atom economy , which involves designing reactions where the maximum number of reactant atoms are incorporated into the final product. solubilityofthings.comacs.org This contrasts with traditional methods that may generate significant waste. The use of catalytic reagents over stoichiometric ones is another cornerstone of green chemistry, as it reduces waste and often allows for milder reaction conditions. acs.orgscispace.com

Future research should also focus on replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. researchgate.net Designing for energy efficiency by developing reactions that proceed at ambient temperature and pressure, perhaps driven by light (photocatalysis), is another important trajectory. acs.org Given that p-anisaldehyde can be derived from natural sources like fennel or anise oil, exploring renewable feedstocks for the entire synthesis is a long-term goal for a truly sustainable process. chemicalbook.comnih.gov

Table 2: Application of Green Chemistry Principles to the Synthesis of 2-Chloromethyl-p-anisaldehyde

| Green Chemistry Principle | Application to Synthesis of 2-Chloromethyl-p-anisaldehyde |

|---|---|

| 1. Prevention | Design synthetic routes (e.g., via C-H activation) that minimize the formation of byproducts like isomers or polymeric materials. imist.ma |

| 2. Atom Economy | Develop catalytic routes that maximize the incorporation of atoms from reactants into the final product, avoiding stoichiometric reagents with poor atom economy. acs.org |

| 3. Less Hazardous Synthesis | Replace hazardous chlorinating agents (e.g., SOCl₂) and solvents (e.g., CCl₄) with safer alternatives like NaCl/oxidant systems or green solvents. researchgate.net |

| 4. Designing Safer Chemicals | Explore derivatization strategies that lead to products with reduced toxicity and enhanced biodegradability. |

| 5. Safer Solvents & Auxiliaries | Utilize water, ionic liquids, or supercritical CO₂ as reaction media; minimize the use of auxiliary substances. researchgate.net |

| 6. Design for Energy Efficiency | Employ photocatalysis or microwave-assisted synthesis to conduct reactions at ambient temperature and pressure, reducing energy consumption. acs.org |

| 7. Use of Renewable Feedstocks | Investigate synthetic pathways starting from bio-derived p-anisaldehyde or other renewable aromatic precursors. chemicalbook.comnih.gov |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using highly selective catalysts that are compatible with existing functional groups. solubilityofthings.com |

| 9. Catalysis | Prioritize the use of highly selective and reusable catalysts (heterogeneous, organocatalysts, biocatalysts) over stoichiometric reagents. scispace.com |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-chloromethyl-p-anisaldehyde derivatives?

The synthesis of aromatic aldehydes like p-anisaldehyde derivatives often involves the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive complex to introduce aldehyde groups. For chloromethyl derivatives, chloromethylation agents (e.g., chloromethyl methyl ether) can be used post-aldol condensation or via electrophilic substitution. Reaction optimization includes monitoring by TLC and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How is p-anisaldehyde applied as an internal standard in quantitative NMR analysis?

p-Anisaldehyde serves as an internal standard due to its distinct aldehyde proton signal (~9.8 ppm in ¹H NMR) and chemical stability. In quantitative studies, a known concentration of p-anisaldehyde is added to the reaction mixture, and its signal is compared to analyte signals for quantification. Methoxy protons (~3.8 ppm) provide additional validation. This method ensures accuracy in kinetic or equilibrium studies .

Q. What are the key physicochemical properties of p-anisaldehyde relevant to experimental design?

p-Anisaldehyde has a logP (octanol-water partition coefficient) of 1.57, indicating moderate hydrophobicity. This influences solvent selection (e.g., ethyl acetate or chloroform for extraction) and bioavailability in biological assays. Its boiling point (~248°C) and stability under acidic conditions make it suitable for high-temperature reactions .

Advanced Research Questions

Q. How do concentration gradients of p-anisaldehyde impact insecticidal activity across developmental stages?

In Musca domestica studies, p-anisaldehyde at 1.5% concentration caused >80% larval mortality and complete suppression of pupation. Factorial analysis (ANOVA, Tukey’s HSD) revealed nonlinear dose-response relationships, suggesting receptor saturation at higher concentrations. Experimental design should include solvent controls (e.g., acetone) to isolate solvent effects .

Q. What mechanistic insights explain the stereoselectivity of p-anisaldehyde-derived Schiff bases in catalysis?

Schiff bases formed from p-anisaldehyde and amines exhibit stereoselectivity due to methoxy group steric and electronic effects. Computational modeling (DFT) and X-ray crystallography can reveal transition-state geometries. For example, the methoxy group’s electron-donating nature stabilizes specific intermediates in asymmetric aldol reactions .

Q. How can p-anisaldehyde enhance sensitivity in TLC visualization of organic compounds?

p-Anisaldehyde staining (0.5% in ethanol-H₂SO₄) reacts with hydroxyl or amine groups, producing colored spots under heat. This method is critical for tracking reaction progress in multi-step syntheses. Optimization involves adjusting acid concentration and heating duration to avoid over-decomposition .

Q. What statistical approaches resolve contradictions in dose-response data for p-anisaldehyde bioactivity?

Contradictions (e.g., non-monotonic mortality curves) are addressed via factorial ANOVA to isolate concentration, quantity, and interaction effects. Bootstrap resampling or generalized linear models (GLMs) account for non-normal data distributions. Replicates (n ≥ 25 per group) ensure robustness in insecticidal assays .

Methodological Considerations

- Experimental Design : Include solvent controls and partition coefficient-guided solvent systems to distinguish compound-specific effects from artifacts .

- Data Validation : Cross-reference NMR quantification with GC-MS or HPLC for high-purity applications .

- Advanced Techniques : Combine LC-MS/MS with isotopic labeling to trace metabolic pathways in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.